![molecular formula C21H13NO B14726493 2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one CAS No. 6336-89-6](/img/structure/B14726493.png)
2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles These compounds are characterized by their fused ring structures, which include both naphthalene and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can yield naphthostyryl derivatives, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindole: This compound is structurally similar but lacks the fused naphthalene ring.
Naphthostyryl Derivatives: These compounds share the naphthalene moiety but differ in their substituents and overall structure.
Uniqueness
2-Phenylnaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6336-89-6 |
|---|---|
Formule moléculaire |
C21H13NO |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
14-phenyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C21H13NO/c23-21-16-10-5-4-9-15(16)18-13-22(14-7-2-1-3-8-14)19-12-6-11-17(21)20(18)19/h1-13H |
Clé InChI |
HISXVQBXYIXQPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
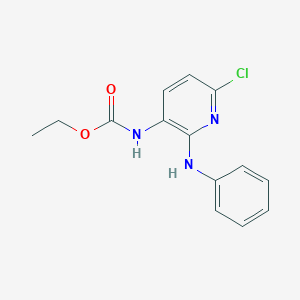
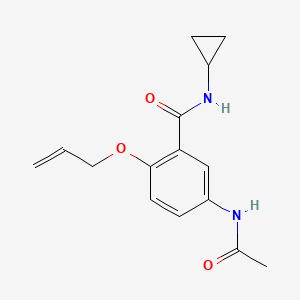
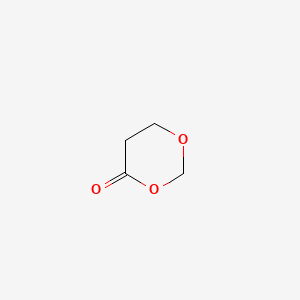
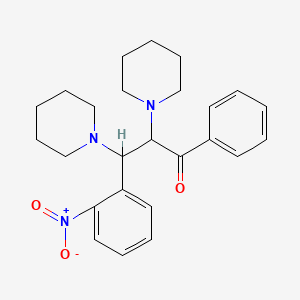
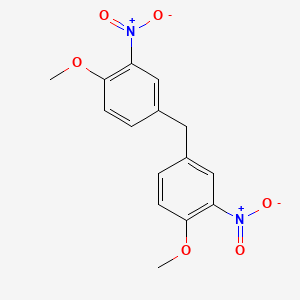
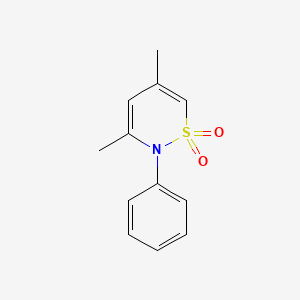
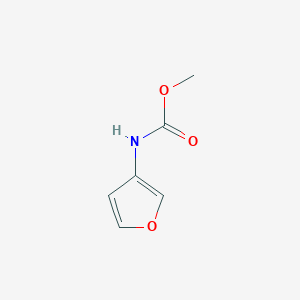


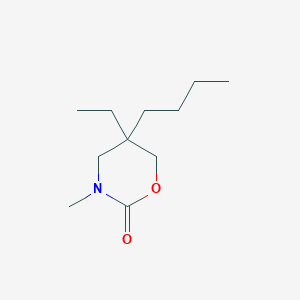

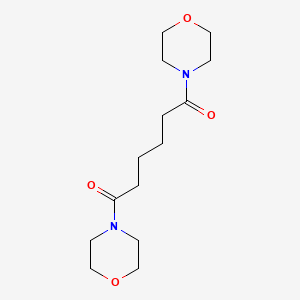
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
